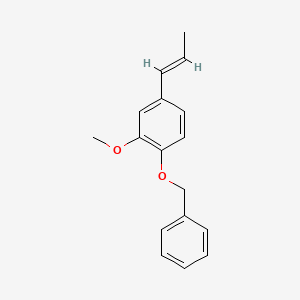

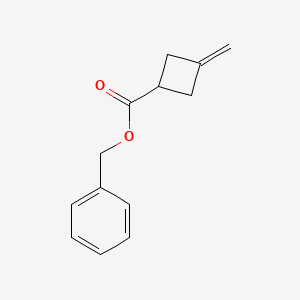

Benzyl 3-methylenecyclobutanecarboxylate

説明

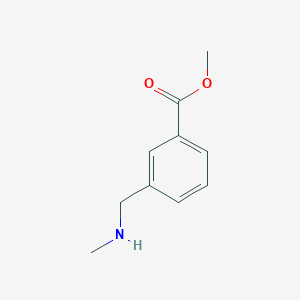

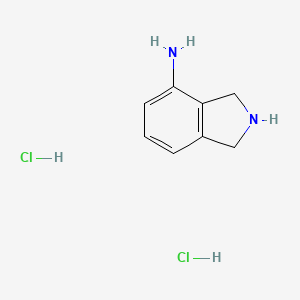

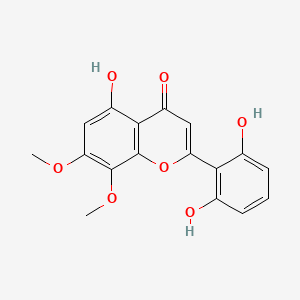

Benzyl 3-methylenecyclobutanecarboxylate is a chemical compound with the molecular formula C13H14O2 . It has an average mass of 202.249 Da and a monoisotopic mass of 202.099380 Da .

Synthesis Analysis

The synthesis of benzyl compounds has been widely reported . For instance, a new strategy involving a free radical reaction pathway initiated by AIBN was used to construct the benzylic sp3 C–SCN bond . This strategy overcame the disadvantage of other strategies that involved introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis

The molecular structure of Benzyl 3-methylenecyclobutanecarboxylate consists of 13 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Direct thiocyanations of benzylic compounds have been implemented . A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond .科学的研究の応用

Anti-Bacterial Activity

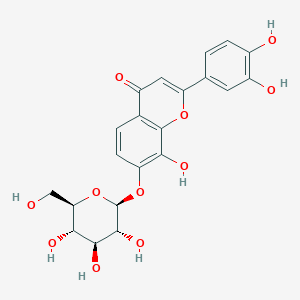

Benzyl 3-methylenecyclobutanecarboxylate has been investigated for its anti-bacterial properties. Specifically, the compound S-benzyl β-(N-2-methyl-3-phenylallylidene)dithiocarbazate (L) , which is derived from this compound, has shown promising results as an anti-bacterial agent. Researchers synthesized L through a 1:1 condensation method between S-benzyl dithiocarbazate and α-methyl-trans-cinnamaldehyde. The structure of L was elucidated using various spectroscopic and computational techniques, including FT-IR, Mass, 13C-NMR, Raman, 1H-NMR, and UV–Vis spectroscopy .

The anti-bacterial activity of L was assessed against two commonly infection-causing bacterial strains: gram-positive Staphylococcus aureus and gram-negative Escherichia coli. Results indicated appreciable biological activity, with increased activity at higher concentrations. Additionally, thermal stability studies revealed that L decomposes fully to gaseous products at temperatures up to 800 °C. Theoretical investigations using DFT-B3LYP quantum chemical methods confirmed the compound’s properties, including UV–Vis, FT-IR, 1H-NMR, 13C-NMR, Raman, HOMO–LUMO energy gap, and electrostatic potential .

Photochemical Benzylic Bromination

Benzyl 3-methylenecyclobutanecarboxylate derivatives can participate in photochemical benzylic bromination reactions. For instance, BrCCl3 , a rarely used benzylic brominating reagent, exhibits complementary reactivity to other reagents. Researchers have revisited its reactivity in continuous flow, demonstrating compatibility with electron-rich aromatic substrates .

Microwave-Assisted Synthesis and Antimicrobial Activity

Microwave-assisted synthesis of related compounds, such as 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one , has been explored. This compound, along with its Co(II) complex, was characterized and evaluated for antimicrobial and antioxidant activities. Such investigations contribute to understanding the potential applications of benzyl derivatives in medicinal chemistry .

特性

IUPAC Name |

benzyl 3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-10-7-12(8-10)13(14)15-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBNTQCNDOLTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726839 | |

| Record name | Benzyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-methylenecyclobutanecarboxylate | |

CAS RN |

939768-58-8 | |

| Record name | Benzyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。